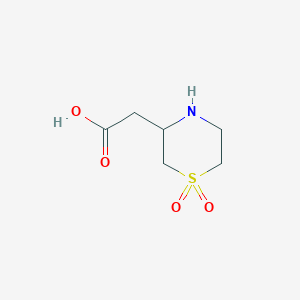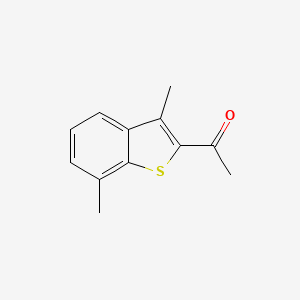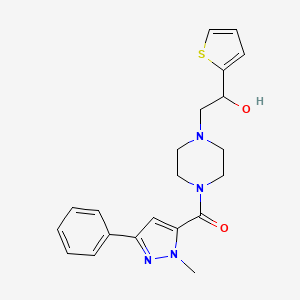
2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial and Antibacterial Agents : Novel 1,3,4-thiadiazole derivatives of acetic acid have been synthesized and evaluated for their antimicrobial activities against various strains of microbes, showing significant activity (Noolvi et al., 2016). Similarly, (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids, designed and synthesized from ethyl acetoacetate, displayed stronger antibacterial and antifungal activities among the series against tested microbes, suggesting their potential as effective biocides (Shirai et al., 2013).
Photophysical Properties and Synthesis Methods
- Photophysical Properties : Cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles have been studied for their photophysical properties, presenting new insights into the application of thiazolyl derivatives in developing novel luminescent materials (Mancilha et al., 2011).
Structural Studies and Chemical Properties
- Crystal Structure Analysis : The crystal structure of febuxostat-acetic acid has been analyzed, revealing insights into the molecular interactions and potential for designing structured materials based on thiazolyl acetic acid derivatives (Wu et al., 2015).
Novel Synthesis Approaches
- Regioselective Synthesis : Research has reported the regioselective synthesis of novel 2,4,5-trisubstituted thiazole derivatives through a domino multicomponent reaction, highlighting the versatility of thiazolyl acetic acid derivatives in synthesizing complex molecules (Saroha & Khurana, 2019).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of This compound Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their chemical structure .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Environmental factors such as temperature, ph, and presence of other substances can potentially influence the action and stability of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the compound highly reactive, allowing it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazole compounds can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that this compound could potentially interact with biomolecules through these mechanisms
Properties
IUPAC Name |
2-(2-cyclopropyl-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-7(11)3-6-4-12-8(9-6)5-1-2-5/h4-5H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZNAHGWNRZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)


![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2548258.png)




![N-[1-[(2-Fluorophenyl)methyl]imidazol-2-yl]prop-2-enamide](/img/structure/B2548268.png)
![4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2548269.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B2548270.png)


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide](/img/structure/B2548276.png)
